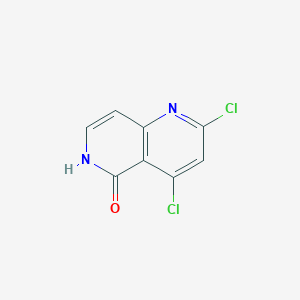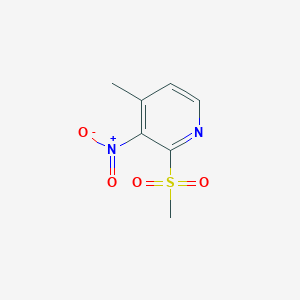
4-Methyl-2-(methylsulfonyl)-3-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-(methylsulfonyl)-3-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by a pyridine ring substituted with a methyl group, a methylsulfonyl group, and a nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(methylsulfonyl)-3-nitropyridine typically involves the nitration of 4-methyl-2-(methylsulfonyl)pyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Starting Material: 4-Methyl-2-(methylsulfonyl)pyridine
Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
Conditions: The reaction mixture is cooled to maintain a temperature below 10°C to prevent over-nitration and decomposition of the product.
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and safe production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact.
化学反应分析
Types of Reactions
4-Methyl-2-(methylsulfonyl)-3-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst
Substitution: Nucleophiles such as amines or thiols
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium
Major Products Formed
Reduction: 4-Methyl-2-(methylsulfonyl)-3-aminopyridine
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Oxidation: 4-Carboxy-2-(methylsulfonyl)-3-nitropyridine
科学研究应用
4-Methyl-2-(methylsulfonyl)-3-nitropyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-Methyl-2-(methylsulfonyl)-3-nitropyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects.
相似化合物的比较
Similar Compounds
4-Methyl-2-(methylsulfonyl)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Methyl-3-nitropyridine: Lacks the methylsulfonyl group, affecting its solubility and reactivity.
2-(Methylsulfonyl)-3-nitropyridine: Lacks the methyl group, influencing its steric and electronic properties.
Uniqueness
4-Methyl-2-(methylsulfonyl)-3-nitropyridine is unique due to the presence of all three functional groups (methyl, methylsulfonyl, and nitro) on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it a versatile compound for various applications.
属性
分子式 |
C7H8N2O4S |
|---|---|
分子量 |
216.22 g/mol |
IUPAC 名称 |
4-methyl-2-methylsulfonyl-3-nitropyridine |
InChI |
InChI=1S/C7H8N2O4S/c1-5-3-4-8-7(14(2,12)13)6(5)9(10)11/h3-4H,1-2H3 |
InChI 键 |
WFMVNKLGVPRDMT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC=C1)S(=O)(=O)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


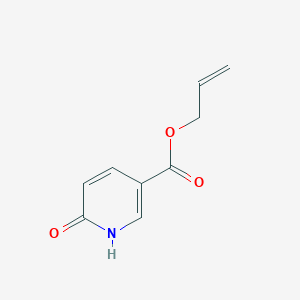


methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-4-yl]benzamide](/img/structure/B13922591.png)
![6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13922594.png)
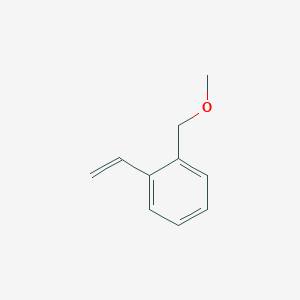
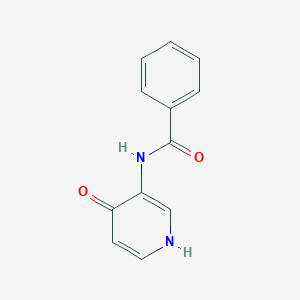
![5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine](/img/structure/B13922614.png)
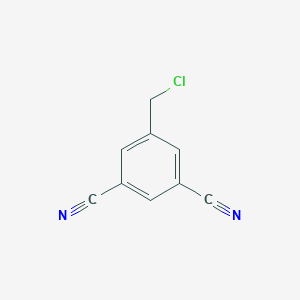
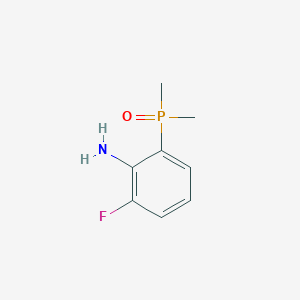
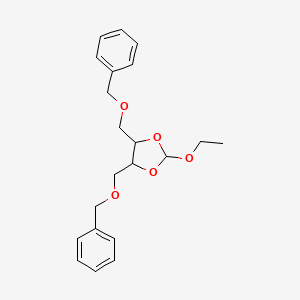
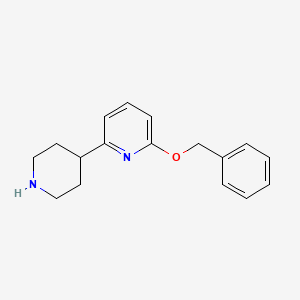
![5,7-dichloro-N-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13922645.png)
